molecular formula C6H12N2O4S B7814823 Lanthionine

Lanthionine

Cat. No.: B7814823
M. Wt: 208.24 g/mol
InChI Key: DWPCPZJAHOETAG-UHFFFAOYSA-N
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Description

Lanthionine is a nonproteinogenic amino acid characterized by its unique structure, which includes a thioether bridge between two cysteine residues. It is not found in proteins but plays a significant role in various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthionine can be synthesized through the reaction of cysteine with formaldehyde in the presence of a reducing agent. The reaction typically involves heating the mixture under acidic conditions to facilitate the formation of the thioether bridge.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain bacteria, such as Streptococcus thermophilus, naturally produce this compound as part of their metabolic processes. These bacteria can be cultured in large bioreactors to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Lanthionine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions often involve nucleophiles reacting with the thioether bridge in this compound.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of this compound disulfide.

  • Reduction: Reduction reactions can produce reduced forms of this compound.

  • Substitution: Substitution reactions can result in various derivatives of this compound, depending on the nucleophile used.

Scientific Research Applications

Lanthionine has several scientific research applications across various fields:

  • Chemistry: this compound is used as a building block in the synthesis of complex organic molecules.

  • Biology: It plays a role in the biosynthesis of certain antibiotics and peptides.

  • Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antibacterial and anticancer activities.

  • Industry: this compound is used in the production of certain food additives and pharmaceuticals.

Mechanism of Action

The mechanism by which lanthionine exerts its effects depends on its specific application. For example, in antibacterial applications, this compound-containing peptides (lanthipeptides) disrupt bacterial cell wall synthesis by cross-linking peptidoglycan strands. This mechanism involves molecular targets such as penicillin-binding proteins and pathways related to cell wall biosynthesis.

Comparison with Similar Compounds

Lanthionine is unique due to its thioether bridge, which distinguishes it from other amino acids. Similar compounds include:

  • Cystine: Another amino acid with a disulfide bridge, but without the thioether linkage.

  • Homocysteine: Similar in structure but lacks the thioether bridge.

  • L-cysteine: A simpler amino acid without the cross-linking feature.

This compound's unique structure and properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCPZJAHOETAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-55-4
Record name Lanthionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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